![molecular formula C13H11N3O2S B1519403 2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1094744-10-1](/img/structure/B1519403.png)

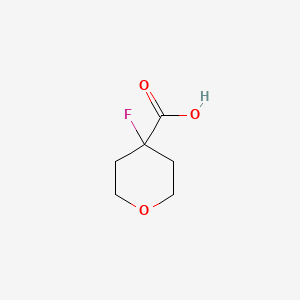

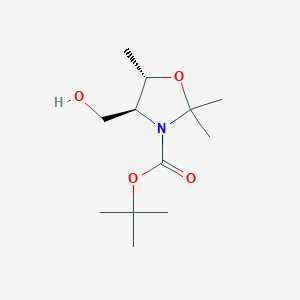

2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid

Vue d'ensemble

Description

Molecular Structure Analysis

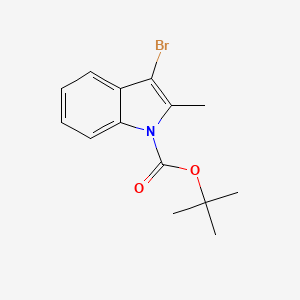

The compound appears to contain a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a benzodiazole moiety (a fused ring structure containing a benzene ring and a diazole ring). Thiazoles are known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Applications De Recherche Scientifique

Crystallographic Studies

The study on the crystal structure of febuxostat–acetic acid compound, which is structurally related to the chemical of interest, reveals insights into molecular configurations and interactions. Febuxostat, containing a thiazole ring nearly coplanar with a benzene ring, demonstrates the potential of thiazole derivatives in forming stable crystal structures through hydrogen bonding and π–π stacking. These findings highlight the relevance of thiazole compounds in crystallography and material science (Wu et al., 2015).

Synthesis and Biological Activity

Research into 1-acylthiosemicarbazides, triazole-thiones, thiadiazoles, and hydrazones containing benzoxazolinones, which include thiazole derivatives, has shown significant analgesic, anti-inflammatory, and antimicrobial activities. This suggests that modifications of thiazole compounds could lead to new therapeutic agents (Salgın-Gökşen et al., 2007).

Fluorescence and Sensor Applications

A novel fluorescent compound containing a thiazole structure was synthesized and characterized, demonstrating selective Co2+ ion sensing capabilities. This suggests the potential use of thiazole derivatives in the development of selective chemical sensors and fluorescent markers for various applications (Li Rui-j, 2013).

Pharmaceutical Development

The exploration of thiazoleacetic acids as CRTH2 antagonists in pharmaceutical research showcases the therapeutic potential of thiazole derivatives in treating conditions related to the chemoattractant receptor-homologous molecule expressed on Th2 cells. This highlights the importance of thiazole compounds in the development of new drugs for immune-related diseases (Grimstrup et al., 2010).

Orientations Futures

Thiazoles and benzodiazoles are areas of active research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities. Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Propriétés

IUPAC Name |

2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-8-12(19-7-14-8)13-15-9-4-2-3-5-10(9)16(13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRBKKOIWQAZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=NC3=CC=CC=C3N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)

![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)

![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)